molecular formula C15H20N2O2 B1443861 4-Acetoxyethylmethyltryptamine CAS No. 1445751-40-5

4-Acetoxyethylmethyltryptamine

Cat. No. B1443861
CAS RN: 1445751-40-5
M. Wt: 260.33 g/mol
InChI Key: OMDKHOOGGJRLLX-UHFFFAOYSA-N
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Description

4-Acetoxyethylmethyltryptamine, also known as 4-AcO-MET or metacetin, is a hallucinogenic tryptamine . It is the acetate ester of 4-HO-MET, and a homologue of 4-AcO-DMT . It is a novel compound with very little history of human use . It is sometimes sold as a research chemical by online retailers .


Molecular Structure Analysis

The molecular formula of 4-Acetoxyethylmethyltryptamine is C15H20N2O2 . The molecular weight is 260.33 g/mol . The IUPAC name is [3- [2- [ethyl (methyl)amino]ethyl]-1 H -indol-4-yl] acetate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Acetoxyethylmethyltryptamine include a molecular weight of 260.33 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 6, an exact mass of 260.152477885 g/mol, a monoisotopic mass of 260.152477885 g/mol, a topological polar surface area of 45.3 Ų, a heavy atom count of 19, and a complexity of 309 .

Scientific Research Applications

Analytical Characterization

The analytical characterization of N,N-dialkylated tryptamines, including derivatives like 4-acetoxy-DALT, plays a significant role in scientific research. These substances, due to their psychoactive properties, have become relevant in various multidisciplinary research areas. The analytical characterization includes methods like nuclear magnetic resonance spectroscopy (NMR), gas chromatography (GC) mass spectrometry (MS), and others. This comprehensive collection of spectral data supports research communities in encountering newly emerging substances and exploring their clinical and non-clinical uses (Brandt et al., 2017).

Metabolic Study

Investigating the metabolism of 4-Acetoxyethylmethyltryptamine and related substances is crucial for understanding their biological impacts. Studies on in vitro and in vivo metabolism, including the use of human liver microsomes, help in identifying metabolic pathways and potential metabolites. This research is essential for confirming substance abuse in forensic cases and for understanding the biological transformations of these compounds (Bruni et al., 2018).

Pharmacological Effects

Research on substances like 4-Acetoxyethylmethyltryptamine often focuses on their pharmacological effects, particularly their interactions with various serotonin receptors. This includes studies on agonist activity at serotonin receptors, which is crucial for understanding the psychedelic effects of these substances. The research findings are important for developing therapeutic applications in psychiatric disorders and neuropharmacology (Rickli et al., 2016).

Mechanism of Action

Tryptamines, including 4-Acetoxyethylmethyltryptamine, are 5-HT 2A receptor agonists that produce altered perceptions of reality . They share their core structure with the neurotransmitter serotonin, also named 5-hydroxytryptamine (5-HT). The effects of psychedelics, including those of tryptamines, are mediated by the 5-HT 2A receptor .

Future Directions

Given the limited data available on 4-Acetoxyethylmethyltryptamine, future research could focus on its synthesis, chemical reactions, safety, and hazards. As a novel compound with little history of human use, further studies are needed to understand its effects and potential applications .

properties

IUPAC Name

[3-[2-[ethyl(methyl)amino]ethyl]-1H-indol-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-4-17(3)9-8-12-10-16-13-6-5-7-14(15(12)13)19-11(2)18/h5-7,10,16H,4,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDKHOOGGJRLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CCC1=CNC2=C1C(=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301029955
Record name 4-Acetoxyethylmethyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxyethylmethyltryptamine

CAS RN

1445751-40-5
Record name 1H-Indol-4-ol, 3-[2-(ethylmethylamino)ethyl]-, 4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445751-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetoxyethylmethyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445751405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetoxyethylmethyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ACETOXYETHYLMETHYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCJ17NV1P0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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